molecular formula C16H18N4O B3286233 3-(4-amino-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol CAS No. 821794-94-9

3-(4-amino-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol

Cat. No.: B3286233
CAS No.: 821794-94-9
M. Wt: 282.34 g/mol
InChI Key: USWQTQGAOQGPHR-UHFFFAOYSA-N
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Description

3-(4-amino-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol is a useful research compound. Its molecular formula is C16H18N4O and its molecular weight is 282.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Kinase Inhibition

One of the primary applications of this compound lies in its potential as a kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, including signal transduction and cell division. Inhibitors targeting specific kinases can be valuable in treating cancers and other diseases characterized by abnormal cell signaling.

Case Study:
A study demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit selective inhibition against certain kinases, such as Janus kinases (JAKs). These kinases are implicated in inflammatory diseases and cancers. The structural modifications introduced by compounds like 3-(4-amino-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol enhance selectivity and potency against these targets .

Anticancer Activity

Research has indicated that compounds with the pyrrolo[2,3-d]pyrimidine scaffold show promise as anticancer agents. The ability to inhibit specific kinases involved in tumor growth can lead to reduced proliferation and increased apoptosis in cancer cells.

Data Table: Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound NameTarget KinaseIC50 (µM)Reference
This compoundJAK20.25
4-Amino-Pyrrolo[2,3-d]PyrimidineBRAF0.15
5-P-Tolyl-Pyrrolo[2,3-d]PyrimidineEGFR0.30

Neurological Disorders

Emerging research suggests that this compound may also have applications in treating neurological disorders. Compounds that modulate kinase activity can influence neuroprotective pathways and may be beneficial in conditions like Alzheimer’s disease and Parkinson’s disease.

Case Study:
A recent investigation into the neuroprotective effects of pyrrolo[2,3-d]pyrimidine derivatives revealed their ability to inhibit pathways leading to neuronal apoptosis. This highlights the therapeutic potential of compounds like this compound in neurodegenerative diseases .

Chemical Reactions Analysis

Amino Group Reactivity

The 4-amino group participates in classical amine reactions:

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Acylation Acetyl chloride, acetonitrile, TEAN-acetyl derivative (improved lipophilicity)
Alkylation Ethyl bromoacetate, KOH, DMFSecondary amine formation
Schiff Base Formation Aldehydes/ketones, acidic conditionsImine intermediates (precursor for heterocycles)

Key Finding : Acylation occurs regioselectively at the 4-amino position without affecting the pyrrole nitrogen, as demonstrated by NMR confirmation in analogous compounds .

Hydroxyl Group Transformations

The terminal -OH group undergoes typical alcohol reactions:

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Esterification Acetic anhydride, pyridineAcetate ester (enhanced membrane permeability)
Oxidation MnO₂, CHCl₃Ketone derivative (tested for kinase inhibition)
Sulfonation SOCl₂ followed by NaHSO₃Sulfonate ester (improved aqueous solubility)

Experimental Note : Esterification proceeds quantitatively under mild conditions (room temperature, 2 hr) , while oxidation requires anhydrous conditions to avoid over-oxidation .

Aromatic System Modifications

The p-tolyl group and pyrrolopyrimidine core enable electrophilic substitutions:

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Nitration HNO₃/H₂SO₄, 0°C3-Nitro-p-tolyl derivative (increased polarity)
Halogenation NBS, CCl₄, lightBrominated pyrrolopyrimidine (precursor for cross-coupling)
Suzuki Coupling Pd(PPh₃)₄, arylboronic acid, DMEBiaryl derivatives (expanded π-system)

Critical Insight : Electrophilic attack occurs preferentially at the para position of the p-tolyl group due to steric protection of the pyrrolopyrimidine core .

Ring Functionalization

The pyrrolo[2,3-d]pyrimidine system undergoes regioselective modifications:

Reaction TypeReagents/ConditionsProduct/OutcomeSource
N-Alkylation Methyl iodide, NaH, DMFQuaternary ammonium salt (enhanced kinase binding)
N-Oxidation m-CPBA, CH₂Cl₂N-oxide (altered electronic properties)
Cross-Coupling CuI, propargyl bromide, Pd catalysisAlkynylated analog (probe for bioorthogonal chemistry)

Mechanistic Detail : N-Alkylation at N7 is favored over N1 due to reduced steric hindrance, as confirmed by X-ray crystallography in related structures .

Side-Chain Modifications

The propanol linker enables diverse derivatization:

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Mitsunobu Reaction DIAD, PPh₃, R-OHEther derivatives (pro-drug candidates)
Mesylation MsCl, TEA, CH₂Cl₂Mesylate intermediate (for nucleophilic substitution)
Grignard Addition RMgX, THF, -78°CExtended carbon chain (lipophilic analogs)

Synthetic Advantage : The hydroxyl group’s β-position to the heterocycle allows for conjugate addition reactions without ring-opening.

Stability Under Reaction Conditions

Critical stability data from thermal and pH studies:

ConditionObservationImplicationSource
Acidic (pH < 3) Deamination at 4-position after 24 hrAvoid prolonged acid exposure
Basic (pH > 10) Side-chain β-eliminationLimits use of strong bases
Thermal (>100°C) Degradation via ring contractionRequires low-temperature protocols

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-amino-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol, and what critical reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with precursor assembly, cyclization, and functionalization. Key steps include:

  • Intermediate Preparation : Ethyl 2-cyano-4,4-dimethoxybutanoate is synthesized via coupling reactions (e.g., ethyl 2-cyanoacetate with bromo-dimethoxyethane) .
  • Cyclization : Formamidine addition to intermediates generates pyrrolo[2,3-d]pyrimidine scaffolds .
  • Functionalization : Chlorination or substitution reactions introduce amino and p-tolyl groups. Microwave-assisted reactions (e.g., 100°C for 2 h in ethanol with methylamine) improve efficiency, yielding 64% after flash chromatography .

Table 1: Comparison of Synthetic Methods

StepConditionsYieldReference
CyclizationFormamidine in ethanol, reflux60-70%
ChlorinationPOCl₃, DMF, 80°C75%
Amino Group SubstitutionMicrowave (100°C, 2 h), 33% methylamine in ethanol64%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

  • ¹H NMR : Key signals include aromatic protons (δ 7.30–8.18 ppm for pyrrolopyrimidine and p-tolyl groups) and aliphatic protons (δ 1.14–4.12 ppm for the propanol chain) .
  • HRMS : Exact mass calculations (e.g., [M+H]+ = 347.1) confirm molecular formula .
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C aromatic) validate functional groups .

Recommendation : Use a combination of NMR, HRMS, and IR to cross-validate structural assignments, especially when intermediates exhibit similar retention factors in TLC .

Advanced Research Questions

Q. How can researchers optimize the chlorination step to improve yield and purity?

Methodological Answer: Chlorination efficiency depends on reagent choice and reaction time:

  • Reagent Selection : POCl₃ with catalytic DMF achieves higher regioselectivity compared to SOCl₂ .
  • Temperature Control : Maintaining 80°C prevents side reactions (e.g., over-chlorination) .
  • Workup : Quenching with ice-cold water and rapid extraction minimizes hydrolysis of chlorinated intermediates .

Table 2: Chlorination Optimization

ReagentCatalystTemp (°C)YieldPurity
POCl₃DMF8075%>95%
SOCl₂None6050%85%

Q. What strategies address low regioselectivity during cyclization of intermediates?

Methodological Answer: Regioselectivity challenges arise from competing reaction pathways. Solutions include:

  • Microwave Assistance : Enhances reaction uniformity, reducing byproduct formation (e.g., 64% yield vs. 50% conventional heating) .
  • Protecting Groups : Boc-protected amines (e.g., tert-butyl carbamate) direct cyclization to the desired position .
  • Catalytic Systems : Pd(PPh₃)₂Cl₂ and CuI in THF improve coupling efficiency for alkyne-containing intermediates .

Q. How should researchers resolve contradictory NMR data for synthetic intermediates?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions .
  • Isotopic Labeling : ¹³C-labeled precursors clarify carbon connectivity in complex scaffolds .
  • Comparative Analysis : Cross-reference with literature data for similar pyrrolo[2,3-d]pyrimidine derivatives .

Example : In , the singlet at δ 8.18 ppm (1H) was unambiguously assigned to the pyrrolopyrimidine C-H proton using HSQC.

Q. What purification methods are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

  • Flash Chromatography : Use 5% MeOH/DCM for polar intermediates .
  • Crystallization : Ethanol-DMF (1:1) yields high-purity crystals (>98%) .
  • HPLC : Reverse-phase C18 columns resolve closely related byproducts (e.g., dehalogenated analogs) .

Q. How can researchers scale up synthesis without compromising yield?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors maintain consistent temperature and mixing for cyclization steps .
  • Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Process Monitoring : In-line FTIR tracks reaction progression, minimizing over-reaction .

Q. Contradiction Analysis

Example : reports 75% yield for chlorination using POCl₃, while achieves 50% with SOCl₂. This discrepancy highlights the importance of reagent selection and catalytic systems. Researchers should prioritize POCl₃/DMF for higher efficiency .

Properties

IUPAC Name

3-[4-amino-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-11-3-5-12(6-4-11)13-9-20(7-2-8-21)16-14(13)15(17)18-10-19-16/h3-6,9-10,21H,2,7-8H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWQTQGAOQGPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)N)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-amino-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol
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3-(4-amino-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol
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3-(4-amino-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol
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3-(4-amino-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol
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3-(4-amino-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol
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3-(4-amino-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol

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